molecular formula C19H19NO5S2 B2399426 Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932303-98-5

Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2399426
CAS No.: 932303-98-5
M. Wt: 405.48
InChI Key: NNOGFBOKRXIOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Carboxylate Group: This step often involves esterification reactions using ethyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The benzothiophene core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2-hydroxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
  • Ethyl 3-{[(2-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
  • Ethyl 3-{[(2-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Uniqueness

Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic interactions are required.

Properties

IUPAC Name

ethyl 3-[(2-methoxyphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-3-25-19(21)17-18(14-9-5-7-11-16(14)26-17)27(22,23)20-12-13-8-4-6-10-15(13)24-2/h4-11,20H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGFBOKRXIOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.